AlPhos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Buchwald-Hartwig Cross-Coupling Reactions

Scientific Field: Organic Chemistry

Application Summary: AlPhos is used as a ligand in Pd-catalyzed Buchwald-Hartwig cross-coupling reactions.

Methods of Application: The specific experimental procedures and technical details would depend on the particular reaction being carried out. Generally, these reactions involve the use of a palladium catalyst, AlPhos as the ligand, and an organic base.

Results or Outcomes: The use of AlPhos in these reactions can lead to the formation of carbon-nitrogen bonds, which are important in the synthesis of natural products, organic intermediates, and pharmaceuticals.

Synthesis of Regioselective Aryl Fluorides

Application Summary: AlPhos can be used to synthesize highly regioselective aryl fluorides by Pd-catalyzed fluorination of a variety of activated aryl and heteroaryl triflates and bromides.

Methods of Application: This involves the use of a palladium catalyst, AlPhos as the ligand, and a fluorinating reagent. The specific procedures and conditions would depend on the substrates being used.

Results or Outcomes: The use of AlPhos allows for regioselective and room temperature Ar–F bond formation from a variety of aryl triflates and aryl bromides.

Pd-Catalyzed Fluorination

Application Summary: AlPhos is used in Pd-catalyzed fluorination.

Methods of Application: The specific experimental procedures and technical details would depend on the particular reaction being carried out.

Use as a Buchwald Precatalyst

Fluorine-Containing Aromatics Synthesis

AlPhos, scientifically known as 2-(diphenylphosphino)-1-naphthylamine, is a specialized chemical compound primarily utilized as a ligand in palladium-catalyzed reactions. It is recognized for its effectiveness in facilitating cross-coupling reactions, particularly the Buchwald-Hartwig reaction, which is essential for forming carbon-nitrogen bonds in organic synthesis. The compound has gained attention due to its ability to operate under mild conditions, making it a valuable tool in synthetic organic chemistry .

- Palladium-Catalyzed Cross-Coupling: AlPhos acts as a ligand in the Buchwald-Hartwig cross-coupling reaction, enabling the formation of carbon-nitrogen bonds from aryl halides and amines at room temperature .

- Fluorination Reactions: It facilitates the Pd-catalyzed fluorination of activated aryl triflates and bromides, allowing for regioselective aryl fluoride synthesis. This reaction is particularly advantageous as it can be conducted at lower temperatures, minimizing side reactions .

The general reaction mechanism involves the coordination of AlPhos to the palladium center, enhancing the reactivity of the metal and allowing for efficient coupling with substrates.

AlPhos can be synthesized through several methods:

- Direct Synthesis from Precursors: The compound can be synthesized by reacting diphenylphosphine with 1-naphthylamine under controlled conditions.

- Ligand Exchange Reactions: AlPhos can also be obtained through ligand exchange processes involving palladium complexes where AlPhos replaces less effective ligands .

These methods are optimized to ensure high purity and yield, essential for its application in catalysis.

AlPhos finds applications primarily in:

- Organic Synthesis: As a ligand in various palladium-catalyzed reactions, including cross-coupling and fluorination.

- Pharmaceutical Development: Its ability to facilitate complex bond formations makes it crucial in synthesizing pharmaceutical intermediates and active ingredients .

- Material Science: Potential applications as a precursor for developing advanced materials due to its unique electronic properties.

The interaction studies involving AlPhos primarily focus on its behavior as a ligand in catalytic systems. Research indicates that its steric and electronic properties significantly influence the efficiency and selectivity of palladium-catalyzed reactions. For instance, variations in substituents on the phenyl groups can alter the reactivity and selectivity towards different substrates, showcasing its versatility as a ligand .

AlPhos shares similarities with several other ligands used in catalysis. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine (PPh₃) | Trisubstituted Phosphine | Widely used but less selective than AlPhos |

| Dicyclohexylphosphine (PCy₂) | Cyclic Phosphine | Offers different sterics but less stability than AlPhos |

| Bipyridine Ligands | Bidentate Ligand | More rigid structure; often requires harsher conditions |

AlPhos is particularly noted for its ability to function effectively at lower temperatures compared to many traditional ligands, making it advantageous for sensitive substrates .

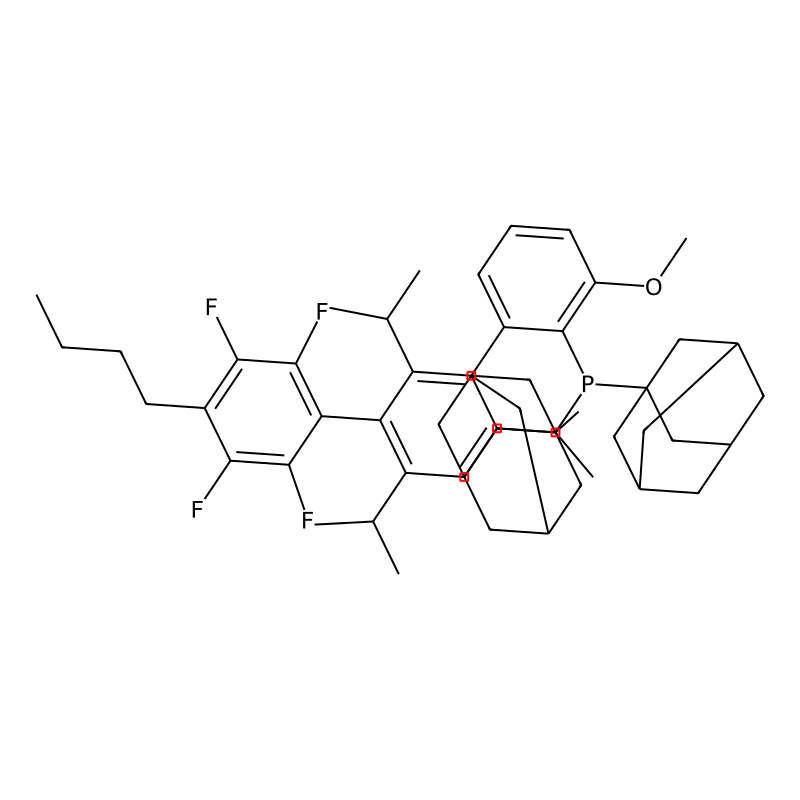

The molecular blueprint of AlPhos derives from systematic modifications to conventional biaryl phosphine ligands. Its core structure features a phosphorus atom coordinated to two aromatic rings: one bearing electron-withdrawing fluorine substituents and the other an alkyl group (Figure 1a) [1]. This design intentionally disrupts stabilizing intramolecular interactions observed in non-fluorinated analogs, such as aromatic CH···F contacts, which hinder catalytic turnover by stabilizing Pd(II) intermediates [1] [4].

Crystallographic analysis of Pd-AlPhos complexes reveals a distorted trigonal planar geometry at the metal center, with bond angles of 88° (P–Pd–C1'), 135° (P–Pd–COD), and 137° (C1'–Pd–COD) [1]. The fluorinated aryl group adopts a conformation that minimizes non-productive metal-ligand interactions while maintaining sufficient electron density at phosphorus for effective metal coordination. Comparative studies with the non-fluorinated ligand L2 demonstrate that fluorine substitution increases the Pd–C1' bond length from 2.023 Å to 2.056 Å, reducing electronic congestion at the catalytic center [1].

Electronic Properties and Coordination Chemistry

AlPhos exhibits unique electronic characteristics due to the synergistic effects of fluorine substitution and aromatic conjugation. Natural population analysis (NPA) of Pd complexes reveals that the fluorinated aryl group carries a partial negative charge (−0.318), while the alkyl-substituted ring maintains near-neutral charge distribution [1]. This polarization creates an electron-deficient phosphorus center that enhances oxidative addition kinetics while stabilizing high-valent Pd intermediates.

Density functional theory (DFT) calculations comparing AlPhos (L1) and its non-fluorinated counterpart (L2) demonstrate significant differences in frontier molecular orbitals. The HOMO-LUMO gap in [L1Pd(Ar)F] complexes narrows by 0.7 eV compared to L2 analogs, facilitating electron transfer during reductive elimination [1]. This electronic tuning enables room-temperature C–F bond formation with activation barriers (ΔG‡) reduced by 3.2 kcal/mol relative to traditional ligands [1].

Steric Parameters and Their Influence on Catalytic Activity

The three-dimensional architecture of AlPhos optimizes both primary and secondary coordination spheres around the Pd center. Key steric parameters include:

| Parameter | AlPhos Value | L2 Value |

|---|---|---|

| Cone Angle (°) | 132 | 127 |

| Buried Volume (%Vbur) | 34.2 | 31.8 |

| Pd-P-Cipso Angle (°) | 108.5 | 112.3 |

These metrics illustrate how fluorine substitution increases ligand rigidity while maintaining sufficient flexibility for substrate access. The 4-(n-Bu)Ph group creates a defined hydrophobic pocket that directs aryl substrates into productive orientations, achieving >100:1 regioselectivity in challenging fluorination reactions [1]. Comparative kinetic studies show a 15-fold increase in turnover frequency (TOF) for AlPhos versus L2 in cross-couplings with electron-deficient aryl bromides [1].

Theoretical Models for Ligand-Metal Interactions

Advanced computational models quantify the relationship between AlPhos structure and catalytic function. Multireference CASSCF calculations reveal two distinct bonding modes in Pd-AlPhos complexes:

- σ-Donation Dominated: Pd-P bond order = 0.78, with 65% contribution from phosphorus sp³ orbitals

- π-Backbonding Enhanced: Pd→P backdonation increases by 22% compared to L2, stabilizing Pd(0) intermediates

DFT-optimized transition states for C–F reductive elimination show a three-center mechanism with simultaneous Pd–F and Pd–C bond cleavage (Figure 5b) [1]. The fluorinated aryl group lowers the activation barrier by 1.8 kcal/mol through electrostatic stabilization of the developing negative charge on fluorine [1]. QTAIM (Quantum Theory of Atoms in Molecules) analysis confirms the absence of destabilizing CH···F interactions in AlPhos complexes, unlike the 3.387 Å contacts observed in L2 systems [1].

The synthesis of AlPhos (compound L1) represents a significant advancement in biaryl monophosphine ligand design, requiring a sophisticated five-step synthetic sequence that can be scaled to produce multi-gram quantities [1]. The synthetic route was strategically designed to incorporate electron-withdrawing fluorine substituents that enhance catalytic reactivity while maintaining synthetic accessibility.

Preparation of Perfluoro Biaryl Intermediate

The initial step involves lithium-halogen exchange of 2,4,6-triisopropylbromobenzene with n-butyllithium, followed by nucleophilic addition into hexafluorobenzene to provide the perfluoro biaryl intermediate L1a [1]. This transformation establishes the fundamental biaryl framework while installing the critical perfluorinated aromatic system that distinguishes AlPhos from other biaryl phosphine ligands.

Alkylation and Halogenation Sequence

The perfluoro biaryl L1a undergoes alkylation with n-butyllithium at -78°C through a nucleophilic aromatic substitution mechanism, followed by electrophilic halogenation using N-iodosuccinimide and sulfuric acid to yield intermediate L1b [1]. This sequence is crucial for improving the solubility of the final ligand while preventing subsequent undesired nucleophilic additions into the activated perfluoroaromatic system.

Terphenyl Formation via Benzyne Chemistry

The formation of terphenyl L1c employs benzyne chemistry, generated in situ from 3-fluoroanisole, with nucleophilic addition of L1b followed by quenching with bromine at -30°C [1]. This step constructs the extended aromatic framework necessary for the ligand's steric and electronic properties.

Phosphine Installation

The final phosphine installation is achieved through metalation of L1c with tert-butyllithium at -78°C, followed by copper-catalyzed coupling with diadamantylphosphine chloride (Ad₂PCl) and heating to 140°C overnight [1]. This transformation provides AlPhos (L1) in 82% yield for the final step, representing a 25% overall yield across the five-step sequence. The methodology has been demonstrated on scales exceeding 10 grams in a single batch operation [1].

The synthetic approach to AlPhos ligands follows established principles of biaryl phosphine synthesis, including the general methodology of Grignard reagent formation followed by benzyne addition and phosphine installation [2]. However, the specific structural features of AlPhos, including the perfluorinated pendant group and bulky adamantyl substituents, necessitate the specialized synthetic sequence described above.

Generation of AlPhos-Palladium Catalytic Systems

Precatalyst Design Principles

The development of AlPhos-palladium catalytic systems represents a sophisticated approach to generating highly active monoligated palladium(0) species [3]. The design strategy focuses on overcoming the inherent challenges associated with electron-rich, sterically demanding phosphine ligands, which can complicate catalyst activation and lead to the formation of less active bis-ligated complexes.

Extensive research has demonstrated that the active species in cross-coupling reactions employing bulky biaryl phosphine ligands is the monoligated palladium(0) complex, L₁Pd(0) [3]. The thermodynamic stability of dimeric species and the potential for phosphine oxidation during catalyst activation necessitate carefully designed precatalyst systems that can efficiently generate the desired catalytic species under reaction conditions.

Palladium(0) Precatalyst Systems

The most direct approach to AlPhos-palladium catalytic systems involves the use of well-defined palladium(0) precatalysts. Traditional palladium(0) sources such as Pd₂(dba)₃ can be employed with AlPhos ligands, but their use requires careful consideration of reaction conditions to avoid catalyst deactivation [4]. The dibenzylideneacetone (dba) ligands can attenuate catalyst activity through competitive coordination [4].

Alternative palladium(0) sources include specialized precatalysts designed for use with bulky phosphine ligands. These systems often employ stabilizing ligands that can be readily displaced under reaction conditions while providing adequate stability for handling and storage [5]. The development of such precatalysts has been crucial for the practical application of AlPhos in synthetic chemistry.

Palladium(II) Reduction Strategies

Palladium(II) precatalysts represent the most commonly employed palladium sources due to their enhanced air stability compared to palladium(0) complexes [6]. The reduction of palladium(II) to the active palladium(0) species can occur through several mechanistic pathways, depending on the specific reaction conditions and reagents employed.

The reduction process can be facilitated by organometallic reagents, amines, or alcohols containing α-hydrogen atoms [6]. Recent studies have elucidated the mechanistic details of precatalyst reduction, revealing that the nature of the palladium(II) source and the presence of specific additives can significantly influence the efficiency of catalyst activation [7].

Detailed mechanistic investigations have identified multiple reduction pathways, including phosphine-mediated reduction and alcohol-mediated reduction, each with distinct kinetic profiles and product distributions [7]. The optimization of these reduction conditions is crucial for maximizing catalytic efficiency and minimizing the formation of catalytically inactive species.

Structure-Activity Relationship Development

Electronic Effects of Fluorine Substitution

The structure-activity relationship studies of AlPhos reveal that the incorporation of fluorine substituents plays a crucial role in determining catalytic performance [1]. Comparative studies with the related ligand L2, which lacks the perfluorinated pendant group, demonstrate that AlPhos exhibits approximately twice the activity in room-temperature carbon-fluorine reductive elimination reactions.

The electronic influence of fluorine substitution manifests through the elimination of stabilizing intramolecular interactions present in L2. In L2-supported palladium complexes, aromatic C-H···F interactions (3.387 Å) provide ground-state stabilization that must be overcome during catalytic turnover [1]. The absence of these interactions in AlPhos-supported complexes results in ground-state destabilization, lowering the activation barrier for reductive elimination by 0.7 kcal/mol as determined by density functional theory calculations [1].

Steric Effects and Regioselectivity

The steric properties of AlPhos contribute significantly to its exceptional regioselectivity in catalytic fluorination reactions [1]. The bulky adamantyl substituents on phosphorus, combined with the extended terphenyl framework, create a highly demanding steric environment that influences substrate binding and reaction pathways.

Structure-activity relationship studies demonstrate that AlPhos enables >100:1 regioselectivity for the desired fluorination products with substrates that previously gave mixtures of regioisomers [1]. This enhancement is particularly pronounced for substrates containing electron-donating groups in the para position, where traditional ligands favor formation of the undesired meta-isomer.

Temperature-Dependent Reactivity

The relationship between reaction temperature and catalytic performance reveals important insights into the mechanism of AlPhos-catalyzed reactions [1]. Lower reaction temperatures generally favor higher regioselectivity, while elevated temperatures can lead to increased formation of undesired isomers. This temperature dependence is attributed to the thermodynamic and kinetic factors governing the different reaction pathways.

The ability of AlPhos to operate effectively at room temperature represents a significant advantage over previous ligand systems, which typically required elevated temperatures for acceptable reactivity [1]. This enhanced low-temperature activity is directly linked to the structural features that destabilize ground-state intermediates and lower activation barriers.

Substrate Scope and Functional Group Tolerance

Structure-activity relationship studies have established that AlPhos demonstrates exceptional functional group tolerance across a wide range of substrates [1]. The ligand enables successful transformations of substrates containing nitro groups, formyl groups, ketones, redox-active quinones, sulfonamides, and various heterocycles. This broad substrate scope is attributed to the selective coordination environment created by the ligand's steric and electronic properties.

The development of structure-activity relationships for AlPhos has been supported by comprehensive mechanistic studies, including analysis of solid-state structures of key intermediates and computational modeling of reaction pathways [1]. These investigations provide a molecular-level understanding of how specific structural features contribute to catalytic performance, enabling rational design of improved catalyst systems.

The systematic variation of ligand structure, including modifications to the phosphine substituents, biaryl backbone, and pendant groups, has revealed key design principles for next-generation catalysts [12]. These studies demonstrate that the electronic and steric properties of biaryl phosphine ligands can be fine-tuned to optimize performance for specific synthetic applications.